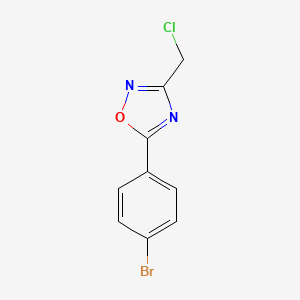

5-(4-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole

Beschreibung

Eigenschaften

IUPAC Name |

5-(4-bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFUKRJFOXPFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Stepwise Synthesis via Hydroxybenzylamine Chloracetate Intermediate (Patent Method)

A detailed and practical preparation method is described in a patent for a closely related compound, which can be adapted for this compound synthesis:

| Step | Reaction | Reagents & Conditions | Product & Yield |

|---|---|---|---|

| 1 | Synthesis of 4-bromo-N'-hydroxybenzylamine | 4-bromoxynil + oxammonium hydrochloride + NaOH, reflux 2 h, acidification, extraction | 4-bromo-N'-hydroxybenzylamine, ~12 g |

| 2 | Formation of 4-bromo-N'-hydroxybenzylamine chloracetate | 4-bromo-N'-hydroxybenzylamine + chloroacetyl chloride + triethylamine, room temp, 8 h | 4-bromo-N'-hydroxybenzylamine chloracetate, ~10 g |

| 3 | Cyclization to 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | Hydroxybenzylamine chloracetate + salt of wormwood (base), toluene, reflux 6 h | Target oxadiazole, 7 g |

This method involves initial formation of a hydroxybenzylamine intermediate, its chloracetate derivative, followed by cyclization under reflux with a base to form the 1,2,4-oxadiazole ring with chloromethyl substitution at position 3 and 4-bromophenyl at position 5.

Amidoxime and Acyl Chloride Cyclization

A classical approach to 1,2,4-oxadiazoles is the reaction of amidoximes with acyl chlorides or activated carboxylic acids. Amidoximes derived from 4-bromobenzonitrile can be reacted with chloromethyl-containing acyl chlorides to yield the target compound.

| Parameter | Details |

|---|---|

| Starting Materials | 4-bromobenzamidoxime, chloromethyl acyl chloride |

| Catalyst | Pyridine or tetra-n-butylammonium fluoride (TBAF) |

| Solvent | Dichloromethane or acetonitrile |

| Temperature | Room temperature to reflux |

| Reaction Time | Several hours (2–8 h) |

| Yield | Moderate to good (50–80%) |

| Notes | Microwave irradiation can reduce reaction time and improve yield |

Microwave-assisted synthesis has shown advantages in reducing reaction time to minutes and improving yields while minimizing solvent use.

One-Pot Synthesis from Amidoximes and Carboxylic Acids

An optimized one-pot method involves amidoximes and carboxylic acids with coupling reagents such as EDC or DCC to facilitate cyclodehydration and ring closure. This method could be adapted for the synthesis of this compound by selecting appropriate carboxylic acid and amidoxime precursors.

| Step | Description | Conditions |

|---|---|---|

| Amidoxime formation | From 4-bromobenzonitrile + hydroxylamine | Room temp, aqueous/ethanol solvent |

| Coupling & cyclization | Amidoxime + chloromethyl carboxylic acid + EDC + HOAt, triethylamine, heat | 100 °C, 3 h |

| Workup | Extraction with chloroform, washing, evaporation | Standard organic extraction |

This method is suitable for parallel synthesis and scale-up due to its operational simplicity.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Reaction Time |

|---|---|---|---|---|

| Hydroxybenzylamine chloracetate cyclization (Patent) | Specific for chloromethyl-substituted oxadiazoles, good yield (up to 70%) | Multi-step, requires reflux and purification | ~70% | ~6 h reflux + prep steps |

| Amidoxime + Acyl Chloride Cyclization | Straightforward, well-established | Sometimes harsh conditions, purification challenges | 50–80% | Several hours (2–8 h) |

| Microwave-Assisted Cyclization | Short reaction time, high yields, environmentally friendly | Requires microwave equipment | Up to 85% | Minutes to 1 h |

| One-Pot Amidoxime + Carboxylic Acid | Operationally simple, scalable, mild conditions | Requires coupling reagents, careful control | Moderate to good | ~3–24 h |

Research Findings and Notes

- Microwave-assisted synthesis is increasingly favored for 1,2,4-oxadiazoles due to reduced reaction times and improved yields with less solvent use, aligning with green chemistry principles.

- The patent method involving hydroxybenzylamine chloracetate intermediates is a reliable route to chloromethyl-substituted oxadiazoles with good purity after chromatographic separation.

- Amidoxime-based methods allow structural diversity and can be adapted to various substitutions on the aromatic ring.

- Purification challenges are common due to close polarity of intermediates and products; silica gel chromatography and recrystallization are standard techniques.

- The choice of base (e.g., potassium carbonate, triethylamine) and solvent (toluene, dichloromethane) significantly affects reaction efficiency and selectivity.

Summary Table of Key Synthetic Parameters for this compound

| Parameter | Details |

|---|---|

| Core ring formation | Cyclization of amidoximes or hydroxybenzylamine derivatives |

| Key substituents | 4-bromophenyl at position 5, chloromethyl at position 3 |

| Common reagents | 4-bromobenzonitrile, hydroxylamine, chloroacetyl chloride, bases (K2CO3, triethylamine) |

| Solvents | Toluene, dichloromethane, acetonitrile |

| Catalysts | Pyridine, TBAF, coupling agents (EDC, HOAt) |

| Reaction conditions | Reflux (6 h) or microwave irradiation (minutes) |

| Yields | 50–85% depending on method |

| Purification | Silica gel chromatography, recrystallization |

Analyse Chemischer Reaktionen

5-(4-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form oxadiazole N-oxides or reduction to form the corresponding amines.

Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck coupling, leading to the formation of biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The 1,2,4-oxadiazole scaffold has been widely investigated for its anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : Compounds containing the 1,2,4-oxadiazole core have been shown to induce apoptosis in cancer cells. For example, derivatives synthesized by Maftei et al. demonstrated moderate activity with IC50 values around 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma and breast cancer cells .

- Comparative Studies : In a comparative study by Mironov et al., certain derivatives exhibited greater biological activity than doxorubicin, a commonly used chemotherapeutic agent. The derivatives showed GI50 values at sub-micromolar concentrations against leukemia cell lines .

Antiviral Activity

Recent studies have also highlighted the antiviral potential of compounds related to 5-(4-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole. Specifically, derivatives have been tested for their efficacy against the H5N1 avian influenza virus.

- Efficacy Against H5N1 : Research conducted by Abdel-Mageid et al. demonstrated that certain derivatives exhibited promising antiviral activity against the H5N1 virus, with effective concentrations determined through plaque reduction assays .

Fungicidal Activity

The oxadiazole derivatives are also noted for their fungicidal properties. For instance, specific compounds have demonstrated systemic fungicidal activity against various fungal pathogens.

Wirkmechanismus

The mechanism of action of 5-(4-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the 1,2,4-Oxadiazole Core

The biological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituents. Below is a comparison with key analogs:

Key Observations :

- Chloromethyl Reactivity: The -CH₂Cl group distinguishes the target compound from non-reactive analogs (e.g., 5-chloro or 5-methyl substituents), enabling versatile derivatization .

Pharmacological Activity

- Anti-inflammatory Activity : 5-(4-Chlorophenyl)- and 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazoles showed 59.5–61.9% inhibition in carrageenan-induced edema models, comparable to indomethacin (64.3%) at 20 mg/kg . The bromophenyl group in the target compound may enhance lipophilicity and target affinity.

- Antimicrobial Potential: Chloromethyl-bearing analogs are frequently used to synthesize compounds with antibacterial and antifungal properties, though specific studies on the target compound are pending .

Biologische Aktivität

5-(4-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. Oxadiazoles are known for their pharmacological potential, including anticancer, antibacterial, and anti-inflammatory properties. This article provides an overview of the biological activity of this specific compound, supported by case studies and research findings.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : Studies have shown that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications of oxadiazole compounds have been reported to enhance their antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

- Antibacterial Properties : Oxadiazoles have also demonstrated antibacterial activity against a range of pathogens. The mechanism often involves the inhibition of bacterial enzymes or disruption of cellular processes .

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential for therapeutic applications in inflammatory diseases .

Anticancer Studies

A notable study evaluated the anticancer effects of various oxadiazole derivatives, including this compound. The compound was tested against a panel of human tumor cell lines. The results indicated that it exhibited moderate cytotoxicity with an IC50 value around 15 µM against MCF-7 cells .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15 | Induction of apoptosis |

| Novel derivative | MCF-7 | 1.32 | EGFR inhibition |

| Doxorubicin (reference) | MCF-7 | 10.38 | DNA intercalation |

Antibacterial Activity

In another study focusing on the antibacterial properties of oxadiazoles, this compound was part of a series that showed potent activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved interference with bacterial cell wall synthesis .

Anti-inflammatory Studies

Research into the anti-inflammatory effects revealed that certain oxadiazole derivatives could significantly lower levels of pro-inflammatory cytokines in vitro. This suggests potential for developing new anti-inflammatory drugs based on this scaffold .

Q & A

Basic: What are the standard synthetic routes and characterization methods for 5-(4-bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole?

Answer:

The compound is typically synthesized via cyclization reactions using substituted amidoximes and carboxylic acid derivatives. A common method involves reacting 4-bromobenzamidoxime with chloromethyl carbonyl chloride under basic conditions (e.g., NaH or Cs₂CO₃) in anhydrous solvents like DMF or THF . Key characterization steps include:

- NMR spectroscopy : Confirm substituent positions (e.g., δ 4.75 ppm for chloromethyl protons and aromatic protons at δ 7.50–8.03 ppm in H NMR) .

- Mass spectrometry : ESI-MS or HRMS to verify molecular ions (e.g., [M+H] at m/z 271.96) .

- Elemental analysis : Validate purity and stoichiometry .

Basic: How are the anti-inflammatory and antibacterial activities of this compound evaluated experimentally?

Answer:

- Anti-inflammatory activity : Assessed using carrageenan-induced rat paw edema models. Compounds are administered orally (20–60 mg/kg), and edema reduction is measured at intervals (e.g., 3–6 hours post-injection). Activity is compared to indomethacin, with ulcerogenic liability evaluated via gastric lesion severity indices .

- Antibacterial activity : Tested against Staphylococcus aureus and Escherichia coli using agar dilution or broth microdilution to determine minimum inhibitory concentrations (MICs). For example, analogs with 4-chlorophenyl substituents show MICs of 12.5–25 mg/mL .

Advanced: What mechanistic insights exist regarding its apoptosis-inducing activity in cancer cells?

Answer:

Studies on structurally related 1,2,4-oxadiazoles reveal that apoptosis induction involves:

- Cell cycle arrest : Flow cytometry detects G1-phase arrest in cancer cells (e.g., T47D breast cancer cells) after 24-hour treatment .

- Caspase activation : Caspase-3/7 assays confirm apoptosis via caspase-dependent pathways .

- Molecular target identification : Photoaffinity labeling and pull-down assays identify TIP47 (IGF II receptor-binding protein) as a target, linking compound binding to downstream pro-apoptotic signaling .

Advanced: How do substituent variations at the 3- and 5-positions influence bioactivity?

Answer:

Structure-activity relationship (SAR) studies demonstrate:

- 3-Position : Replacement of phenyl with pyridyl (e.g., 5-chloropyridin-2-yl) enhances solubility and in vivo efficacy (e.g., MX-1 tumor model) .

- 5-Position : Electron-withdrawing groups (e.g., 4-bromophenyl) improve anti-inflammatory activity (59.5–61.9% inhibition vs. 64.3% for indomethacin) .

- Chloromethyl group : Critical for electrophilic reactivity, enabling covalent binding to cellular targets like TIP47 .

Advanced: What computational methods are used to predict electronic properties and reactivity?

Answer:

- Wavefunction analysis : Multiwfn software calculates electrostatic potential (ESP) maps and electron localization functions (ELF) to identify nucleophilic/electrophilic sites .

- DFT calculations : Gaussian 03 optimizes geometries and computes frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., chloromethyl group as a reactive hotspot) .

- Docking studies : AutoDock or Schrödinger Suite models interactions with targets like MAP kinase, guiding analog design .

Advanced: How does the compound react under nucleophilic conditions, and what are the implications for derivatization?

Answer:

The chloromethyl group undergoes nucleophilic substitution with agents like KCN, yielding nitrile derivatives. For example:

- Reaction with KCN : Forms 5-(cyanomethyl)-3-(4-bromophenyl)-1,2,4-oxadiazole, confirmed by H NMR loss of δ 4.75 ppm (chloromethyl) and appearance of nitrile signals in IR (~2250 cm) .

- Decyanation pathways : At elevated temperatures, nitriles may convert to alkanes via KCN–HCN associates, enabling further functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.